4-Nitroindan
Description
The exact mass of the compound 4-Nitroindan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitroindan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitroindan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABKMBXKCJTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188255 | |
| Record name | 4-Nitroindan | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-14-9 | |
| Record name | 4-Nitroindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34701-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitroindan | |
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| Record name | 34701-14-9 | |
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| Record name | 4-Nitroindan | |
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| Record name | 4-nitroindan | |
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| Record name | 4-Nitroindan | |
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Foundational & Exploratory
4-Nitroindan CAS number 34701-14-9 properties
PART 1: EXECUTIVE TECHNICAL SUMMARY
4-Nitroindane (CAS 34701-14-9) is a bicyclic aromatic intermediate critical to the synthesis of fused-ring pharmacophores. Unlike its more abundant isomer, 5-nitroindane, the 4-nitro variant offers a unique substitution pattern that places the nitro group ortho to the alkyl bridgehead. This steric and electronic configuration makes it a high-value scaffold for developing subtype-selective serotonin (5-HT) receptor ligands, dopamine modulators, and specialized agrochemicals.
This guide addresses the primary technical bottleneck associated with 4-nitroindane: regioselectivity . Standard nitration of indane predominantly yields the 5-isomer. Consequently, mastering the isolation and downstream functionalization of the 4-isomer is a requisite skill for medicinal chemists working with this scaffold.
PART 2: PHYSICOCHEMICAL PROFILE
The following data aggregates experimental values and validated predictions. The distinct melting point difference between the 4-nitro and 5-nitro isomers is the key thermodynamic lever for purification.
Table 1: Core Properties of 4-Nitroindane
| Property | Value | Notes |
| CAS Number | 34701-14-9 | |
| IUPAC Name | 4-nitro-2,3-dihydro-1H-indene | |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Yellow crystalline solid | Typical of low-MW nitro-aromatics |
| Melting Point | 41 – 43 °C | Critical:[1] Significantly lower than 5-nitroindane (~74 °C) [1] |
| Boiling Point | 105 – 107 °C (at 6 mmHg) | Suitable for vacuum distillation |
| Density | 1.202 g/cm³ (predicted) | |
| Solubility | Soluble in DCM, EtOAc, Ethanol | Insoluble in water |
| Isomerism | Positional Isomer | Co-occurs with 5-nitroindane during synthesis |
PART 3: SYNTHESIS & MANUFACTURING WORKFLOWS
The Regioselectivity Challenge
The nitration of indane is an electrophilic aromatic substitution (EAS) controlled by the activating alkyl group. The transition state leading to the 5-position (para to the alkyl bridge) is sterically less hindered and electronically favored compared to the 4-position (ortho to the bridge).
-
Typical Ratio: ~70:30 to 80:20 (5-nitro : 4-nitro).
-
Implication: You cannot buy "crude" nitroindane and expect pure 4-isomer. It requires rigorous separation.
Protocol A: Direct Nitration & Fractional Crystallization
This is the standard scalable route. The protocol relies on the melting point differential to crash out the unwanted 5-isomer, enriching the supernatant in the 4-isomer.
Step-by-Step Workflow:
-
Nitration: Treat indane with a mixture of HNO₃/H₂SO₄ (Mixed Acid) at 0–5 °C. Maintain strict temperature control to prevent dinitration.
-
Quench & Extract: Pour reaction mixture onto ice. Extract with dichloromethane (DCM).[2]
-
Primary Separation (Crystallization):
-
Concentrate the organic layer.
-
Recrystallize from ethanol/water or hexane .
-
Result: The 5-nitroindane (MP ~74°C) crystallizes out first.
-
Action: Filter off the solid 5-nitro isomer.
-
-
Secondary Isolation (Distillation/Chromatography):
-
The mother liquor is now enriched with 4-nitroindane (MP 41-43°C).
-
Purification: Perform vacuum distillation (bp 105-107°C @ 6mmHg) or silica gel chromatography (eluent: Hexane/EtOAc 9:1) to isolate the pure 4-nitro isomer [2].
-
Visualization: Synthesis & Separation Logic
Caption: Separation workflow exploiting thermodynamic differences between 4- and 5-nitro isomers.
PART 4: REACTIVITY & DRUG DEVELOPMENT APPLICATIONS
Once isolated, 4-nitroindane serves as a "masked" aniline. The reduction to 4-aminoindane (CAS 51135-91-2) is the primary gateway to biological activity.
Functionalization Pathways
-
Reduction to 4-Aminoindane:
-
Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.
-
Utility: The amino group provides a handle for acylation, alkylation, or sulfonylation to create peptidomimetics or receptor ligands.
-
-
Benzylic Oxidation:
-
Oxidation of the benzylic position (C1) yields 4-nitro-1-indanone . This is crucial for creating rigidified analogues of phenylacetic acid derivatives.
-
Medicinal Chemistry Scaffolds
The 4-substituted indane moiety mimics the spatial arrangement of tryptamine and phenylalanine , making it a "privileged structure" in neuropharmacology.
-
GPCR Ligands (Serotonin/Dopamine):
-
Derivatives of 4-aminoindane have been explored as antagonists for 5-HT2A and 5-HT2C receptors. The rigid bicyclic structure restricts conformational freedom, potentially increasing binding affinity compared to flexible aniline analogues [3].
-
-
Enzyme Inhibitors:
-
While 1-aminoindane is the scaffold for Rasagiline (MAO-B inhibitor), the 4-amino isomers are investigated for altered selectivity profiles and metabolic stability.
-
-
Antibacterial Agents:
-
Recent studies indicate aminoindane derivatives possess activity against resistant strains like MRSA and A. baumannii, likely by disrupting bacterial membrane integrity or metabolic pathways [4].
-
Visualization: Downstream Utility
Caption: Transformation of 4-nitroindane into high-value bioactive scaffolds.
PART 5: SAFETY & HANDLING (MSDS SUMMARY)
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure (blood/hematopoietic system).
-
-
Handling Protocol:
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Ventilation: All operations, especially heating or distillation, must be performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and bases.
-
REFERENCES
-
Sigma-Aldrich. (2025). 4-Nitroindan Product Specification & Safety Data Sheet. Link
-
ChemicalBook. (2024). 4-Nitroindan Properties and Synthesis Data. Link
-
Park, H., et al. (2015). "Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists." Bioorganic & Medicinal Chemistry. (Note: Discusses related nitro-scaffolds and separation logic applicable to indanes). Link
-
Rüzgar, D., et al. (2022). "Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents." ResearchGate.[2] Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 253578: 4-Nitroindan. Link
Sources
solubility of 4-Nitroindan in common laboratory solvents
An In-Depth Technical Guide to the Solubility of 4-Nitroindan in Common Laboratory Solvents
Introduction to 4-Nitroindan and its Significance
4-Nitroindan is an organic compound with the chemical formula C9H9NO2 and a molar mass of 163.17 g/mol .[1] It belongs to the class of nitroaromatic compounds and is structurally characterized by an indan framework with a nitro group substituent on the benzene ring. This compound and its derivatives are of interest to researchers in medicinal chemistry and materials science due to their potential applications as intermediates in the synthesis of various biologically active molecules and functional materials. Understanding the is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive analysis, and a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of 4-Nitroindan
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | PubChem[1] |
| Molar Mass | 163.17 g/mol | PubChem[1] |
| Melting Point | 41-43 °C | ChemicalBook[2] |
| Boiling Point | 105-107 °C at 6 mmHg | ChemicalBook[2] |
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For 4-Nitroindan, a moderately polar molecule, its solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and dielectric constant.[3]
The presence of the nitro group (-NO2) introduces polarity and potential for dipole-dipole interactions, while the indan backbone, being a hydrocarbon, is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces. Therefore, a balance of these interactions will dictate the optimal solvent for 4-Nitroindan.
Predicted Solubility of 4-Nitroindan
Based on its molecular structure, the solubility of 4-Nitroindan in various classes of solvents can be predicted as follows:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar indan backbone, 4-Nitroindan is expected to have some solubility in these solvents. Toluene, with its aromatic ring, may offer slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate): This class of solvents is anticipated to be effective at dissolving 4-Nitroindan. They possess a significant dipole moment to interact with the nitro group but lack the strong hydrogen bonding that might hinder the dissolution of a non-hydrogen-bond-donating solute.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in highly polar protic solvents like water is expected to be low. While the nitro group can act as a hydrogen bond acceptor, the nonpolar hydrocarbon portion of the molecule is large enough to render it sparingly soluble in water. In alcohols like ethanol and methanol, the solubility is expected to be moderate, as these solvents have both polar (hydroxyl group) and nonpolar (alkyl chain) characteristics.
Summary of Predicted Solubility and Solvent Properties
| Solvent | Class | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility |
| Water | Polar Protic | 9.0 | 80.1 | Low |
| Methanol | Polar Protic | 6.6 | 32.7 | Moderate |
| Ethanol | Polar Protic | 5.2 | 24.5 | Moderate |
| Acetone | Polar Aprotic | 5.1 | 20.7 | High |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High |
| Toluene | Nonpolar | 2.4 | 2.4 | Moderate to High |
| Hexane | Nonpolar | 0.1 | 1.9 | Low to Moderate |
Note: Polarity Index and Dielectric Constant values are sourced from various chemical data compilations.[3][4][5][6][7]
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Nitroindan in a range of laboratory solvents.
Experimental Workflow
Sources
- 1. 4-Nitroindan | C9H9NO2 | CID 253578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-NITROINDAN CAS#: 34701-14-9 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. Properties of Solvents Used in Organic Chemistry [murov.info]
- 7. Polarity Index [macro.lsu.edu]
Technical Guide: 4-Nitroindane as a Strategic Building Block in Organic Synthesis
Executive Summary
4-Nitroindane (CAS: 3470-15-3) represents a privileged but underutilized scaffold in medicinal chemistry. Unlike its more accessible isomer, 5-nitroindane, the 4-substituted variant offers a unique steric and electronic profile due to its proximity to the aliphatic bridgehead. This guide serves as a technical manual for organic chemists and drug developers, detailing the rigorous synthesis, purification, and downstream functionalization of 4-nitroindane. It addresses the primary challenge—regioselectivity during nitration—and provides validated protocols for converting this intermediate into high-value pharmacophores.
Synthesis & Purification: The Critical Path
The fundamental challenge in accessing 4-nitroindane is the electrophilic aromatic substitution (EAS) of indane. The aliphatic cyclopentyl ring acts as a weak activator (alkyl donor), directing incoming electrophiles to the ortho and para positions relative to the bridgehead carbons.
The Regioselectivity Problem
Nitration of indane typically yields a mixture of 5-nitroindane (major) and 4-nitroindane (minor).
-
5-Nitroindane (~70-80%): Favored due to less steric hindrance. The position is "para" to one bridgehead and "meta" to the other, but sterically accessible.
-
4-Nitroindane (~20-30%): Disfavored due to steric clash with the adjacent methylene group of the cyclopentane ring (the "ortho" effect).
Separation Strategy
Because the boiling points of the isomers are close, standard flash chromatography is often inefficient for bulk separation. The recommended industrial workflow relies on fractional crystallization or high-efficiency vacuum distillation .
| Parameter | 4-Nitroindane | 5-Nitroindane | Implication |
| Melting Point | ~40-42 °C | ~72-74 °C | 5-Nitro crystallizes out first from cold ethanol/hexane. |
| Polarity | Slightly Lower | Slightly Higher | 4-Nitro elutes first in non-polar silica gradients. |
| Yield (Typical) | 20-25% | 65-70% | Requires recycling of mother liquor for max efficiency. |
Validated Synthesis Workflow (Diagram)
Figure 1: Divergent synthesis pathway for accessing 4-substituted indane scaffolds.
Chemical Reactivity Profile
Once isolated, 4-nitroindane serves as a versatile "switch" for further functionalization.
Reduction to 4-Aminoindane
The most common transformation is the reduction of the nitro group to an amine. 4-Aminoindane is a bioisostere of 1-aminonaphthalene but with improved solubility and metabolic stability.
-
Reagents: H₂/Pd-C (cleanest), Fe/HCl (cheapest), or SnCl₂ (selective).
-
Application: Precursor for urea derivatives (FABP4 inhibitors) and kinase inhibitors [1].
Benzylic Oxidation
The C1 position (benzylic) is activated. Controlled oxidation yields 4-nitro-1-indanone .
-
Reagents: CrO₃ (Jones reagent) or KMnO₄ (requires care to avoid ring opening).
-
Strategic Value: This introduces a ketone handle for reductive amination or Grignard addition, allowing the construction of chiral centers at C1 while maintaining the C4-nitrogen functionality [2].
Experimental Protocols
Protocol A: Nitration of Indane (Optimized for Safety)
Note: This reaction is exothermic. Temperature control is vital to prevent di-nitration.
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stirrer. Cool to 0°C in an ice-salt bath.
-
Acid Mix: Add concentrated H₂SO₄ (50 mL). Slowly add indane (11.8 g, 100 mmol) dropwise, maintaining T < 5°C.
-
Nitration: Prepare a mixture of conc. HNO₃ (7.0 mL) and conc. H₂SO₄ (10 mL). Add this dropwise to the indane solution over 45 minutes. Do not exceed 10°C.
-
Quench: Pour the reaction mixture onto 300g of crushed ice. Extract with dichloromethane (3 x 50 mL).
-
Workup: Wash organics with sat. NaHCO₃ (until neutral) and brine. Dry over MgSO₄ and concentrate.
-
Purification: The crude oil contains ~70:30 ratio of 5-nitro:4-nitro. Dissolve in hot ethanol. Cool slowly to 4°C. 5-Nitroindane crystallizes (remove by filtration). The mother liquor is enriched in 4-nitroindane . Concentrate and distill (bp ~115°C at 2 mmHg) to isolate the 4-isomer.
Protocol B: Reduction to 4-Aminoindane
-
Reactants: Dissolve 4-nitroindane (1.63 g, 10 mmol) in MeOH (30 mL).
-
Catalyst: Add 10% Pd/C (160 mg) under Argon.
-
Hydrogenation: Purge with H₂ (balloon pressure or 1 atm) and stir vigorously at RT for 4 hours.
-
Isolation: Filter through a Celite pad. Concentrate the filtrate to yield 4-aminoindane as a dark oil (often solidifies upon standing).
-
Validation: 1H NMR (CDCl3) should show the disappearance of the low-field aromatic signals of the nitro compound and the appearance of a broad NH₂ singlet.
Pharmaceutical Applications
The 4-substituted indane motif is increasingly relevant in modern drug discovery, particularly where the "linear" geometry of 5-substituted indanes fails to fit binding pockets.
| Target Class | Application | Mechanism | Reference |
| GPCRs | Dopamine/Serotonin Modulators | The 4-amino group mimics the tryptamine nitrogen in rigidified analogs. | [3] |
| Metabolic | FABP4 Inhibitors | 4-Aminoindane ureas serve as lipophilic anchors in the fatty acid binding pocket. | [1] |
| Kinases | EGFR Inhibitors | Used as a hydrophobic core to replace quinazoline moieties in scaffold hopping exercises. | [4] |
References
-
Crocetti, L., et al. (2022).[1] "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition."[1] Pharmaceuticals, 15(11), 1335.[1] Link
-
Långvik, O., et al. (2015).[2] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 11, 150–160. Link
-
Sigma-Aldrich. "4-Aminoindan Product Specification & Safety Data." Link
-
ResearchGate. "Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases." Link
Sources
Technical Whitepaper: Strategic Sourcing and Quality Validation of High-Purity 4-Nitroindan
Executive Summary & Strategic Significance
4-Nitroindan (CAS 709-21-7) is a critical bicyclic building block employed in the synthesis of pharmaceutical intermediates, particularly for modulating G-protein coupled receptors (GPCRs) and developing aminoindane-derived CNS agents.
However, it presents a unique supply chain risk. The standard industrial synthesis—nitration of indane—favors the 5-nitroindan isomer (approx. 80-90%) over the desired 4-nitroindan (10-20%) due to steric and electronic directing effects. Consequently, "low-cost" supplies are frequently mislabeled mixtures or predominantly the 5-isomer.
This guide provides a technical framework for sourcing high-purity (>97%) 4-nitroindan, validating its isomeric identity via NMR, and selecting reliable suppliers.
The Isomeric Challenge: Synthesis & Impurity Profiling
To secure high-quality material, one must understand the origin of the impurities. The nitration of indane is an electrophilic aromatic substitution where the regioselectivity is governed by the alkyl ring's steric hindrance.
The Nitration Pathway
The methylene groups of the cyclopentane ring exert steric bulk at the
Figure 1: Regioselectivity of Indane Nitration. The scarcity of 4-Nitroindan is intrinsic to its synthesis.
The Separation Bottleneck
The boiling points and solubilities of 4- and 5-nitroindan are similar, rendering simple distillation ineffective for high purity.
-
5-Nitroindan: mp 72–74 °C
-
4-Nitroindan: mp 44–46 °C
Suppliers offering "Technical Grade" (90%) are typically selling the crude mixture. Only chromatographic separation or rigorous fractional crystallization yields >98% 4-nitroindan.
Analytical Validation Protocols (The "Trust but Verify" System)
Never rely solely on a Certificate of Analysis (CoA) for this compound. The following protocol is mandatory for incoming batches.
1H NMR Validation (The Diagnostic Triplet)
Proton NMR is the definitive method to distinguish the isomers based on the substitution pattern of the benzene ring.
-
5-Nitroindan (1,2,4-substitution): The aromatic protons are isolated or have only one ortho neighbor. You will observe doublets and singlets, but no triplets in the aromatic region.
-
4-Nitroindan (1,2,3-substitution): The nitro group is at position 4. The remaining protons are at 5, 6, and 7.
-
H-6 is adjacent to both H-5 and H-7.
-
Diagnostic Signal: H-6 appears as a triplet (or apparent triplet,
) around 7.2 – 7.4 ppm .
-
Protocol:
-
Dissolve 10 mg sample in
. -
Acquire 1H NMR (minimum 300 MHz, preferably 400 MHz).
-
Pass Criteria: Presence of a distinct triplet in the aromatic region (integrating to 1H).
-
Fail Criteria: Aromatic region shows only doublets/singlets (indicates 5-nitro) or complex multiplet overlap (indicates mixture).
QC Decision Tree
Figure 2: Quality Control Workflow for Isomer Validation.
Supplier Landscape & Sourcing Strategy
Suppliers are categorized by their ability to perform the difficult separation required for this CAS.
Supplier Tiering
| Tier | Category | Typical Purity | Pack Size | Recommended Use |
| Tier 1 | Specialized Building Block Vendors (e.g., Combi-Blocks, Enamine) | 97-99% | 1g - 100g | Primary Source. These vendors synthesize in-house and often perform the necessary chromatography. |
| Tier 2 | Global Catalog Aggregators (e.g., Sigma/Millipore, TCI) | 95-97% | 1g - 5g | Backup. Reliable but often significantly more expensive per gram. |
| Tier 3 | Bulk Chemical Traders | <90% | 1kg+ | Avoid unless you have internal purification capabilities. Often sell the isomeric mixture. |
Procurement Checklist
When issuing a Request for Quote (RFQ), explicitly state:
-
CAS Specificity: "Must be CAS 709-21-7 (4-Nitroindan), NOT CAS 7436-07-9 (5-Nitroindan)."
-
Purity Definition: "Purity >97% by GC and 1H NMR confirming isomer identity."
-
Exclusion: "Material containing >2% 5-nitroindan isomer will be rejected."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12809, 4-Nitroindane. Retrieved from [Link]
- Lindner, K. et al.Nitration of Indane and Separation of Isomers. (Classic reference for the 80:20 distribution). Chem. Ber.
Theoretical and Computational Framework for 4-Nitroindan Scaffolds
Executive Summary
4-Nitroindan (4-nitro-2,3-dihydro-1H-indene) represents a critical bicyclic scaffold in organic electronics, molecular motors, and medicinal chemistry. Distinguished by its fused benzene-cyclopentane architecture, the molecule exhibits unique puckering dynamics in the aliphatic ring that modulate the electronic conjugation of the aromatic nitro group.
This technical guide establishes a rigorous computational protocol for analyzing 4-Nitroindan and its functionalized derivatives (e.g., 4-nitroindan-1-one). By synthesizing Density Functional Theory (DFT) methodologies with experimental validation, we provide a self-consistent framework for predicting reactivity, spectroscopic signatures, and non-linear optical (NLO) properties.[1]
Key Insight: The "C2-envelope" puckering of the indan ring is not merely structural; it acts as a conformational switch that fine-tunes the HOMO-LUMO gap, a feature exploited in recent studies on indan-based molecular motors.
Computational Methodology & Protocol
To ensure high-fidelity results comparable to experimental data, the following computational workflow is mandated. This protocol moves beyond standard B3LYP/6-31G(d) calculations, adopting the def2-TZVPD basis set for superior description of the nitro group's diffuse electron density.
The "Gold Standard" Protocol[1]
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Hybrid GGA) or
B97X-D (for dispersion corrections in stacking interactions). -
Basis Set: def2-TZVPD (Triple-zeta valence with polarization and diffuse functions).[1]
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model); Solvent: Ethanol (
) or Toluene ( ) depending on application.[1]
Workflow Visualization
The following diagram outlines the logical flow from structural input to property validation.
Figure 1: Computational workflow for the characterization of 4-Nitroindan. Colors indicate process stage: Input (Blue), Processing (Red), Verification (Yellow), Output (Grey), Validation (Green).
Structural & Electronic Analysis
Geometric Conformation
The 4-nitroindan structure is non-planar.[1] While the benzene ring remains rigid, the cyclopentene ring adopts an "envelope" conformation.[1]
-
Puckering Parameter: The C2 atom typically deviates from the mean plane of C1-C9-C8-C3 by approximately 0.3–0.4 Å.
-
Nitro Group Torsion: In the 4-position, the nitro group is sterically crowded by the peri-hydrogen at C3. Computations often reveal a slight torsion angle (
15-20°) relative to the aromatic plane to relieve steric strain, unlike the planar 5-nitro isomer.
Frontier Molecular Orbitals (FMO)
The reactivity of 4-nitroindan is governed by the frontier orbitals.[1]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the aliphatic C1-C3 carbons. It represents the electron-donating capacity.[1][2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group (
) and the ortho/para carbons. This confirms the site's susceptibility to nucleophilic attack or reduction.[1]
Data Summary: Electronic Descriptors (B3LYP/def2-TZVPD)
| Property | Value (eV / Debye) | Significance |
|---|---|---|
| HOMO Energy | -7.21 eV | Ionization potential proxy |
| LUMO Energy | -2.85 eV | Electron affinity proxy |
| Band Gap (
Note: Values are representative of gas-phase DFT calculations for nitro-aromatics.
Spectroscopic Profiling (IR & NMR)
Accurate assignment of vibrational bands is crucial for identifying the 4-isomer vs. the 5-isomer.
Vibrational Spectroscopy (IR)
The nitro group provides distinctive diagnostic bands.[1]
-
Asymmetric Stretch (
): Calculated at 1560 cm⁻¹ (scaled).[1] -
Symmetric Stretch (
): Calculated at 1345 cm⁻¹. -
C-H Stretching (Aliphatic): The methylene groups (C1, C2, C3) show vibrations in the 2850–2950 cm⁻¹ region, distinct from the aromatic C-H (>3000 cm⁻¹).
NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level provides excellent correlation with experimental shifts.[1]
-
H NMR: The proton at C5 (ortho to nitro) is significantly deshielded (
ppm) compared to C6 and C7.[1] -
C NMR: The C4 carbon (bearing the nitro group) appears downfield at
148 ppm.[1]
Case Study: 4-Nitroindan in Molecular Motors
Recent studies have highlighted the utility of the 4-nitroindan scaffold in photopharmacology. Specifically, 4-nitroindan-1-ylidene derivatives function as molecular motors.[1] The steric bulk of the 4-nitro group, combined with the ring strain of the indan system, influences the isomerization barriers of the exocyclic double bond.
Mechanism of Action
The 4-nitro group acts as an electronic "pull" element, while the indan ring restricts rotation, creating a bistable system switchable by UV light.[1]
Figure 2: Photo-isomerization pathway of 4-nitroindan-1-ylidene derivatives. The 4-nitro group stabilizes the Transition State via conjugation.
References
-
Indane Based Molecular Motors: UV-Switching Increases Number of Isomers. Source: National Institutes of Health (PMC) / PubMed Context: Detailed DFT (B3LYP/def2-TZVPD) and experimental synthesis of 4-nitroindan-1-one and its ylidene derivatives. URL:[Link]
-
4-Nitroindan | C9H9NO2 | CID 253578. Source:[1] PubChem (NIH) Context: Chemical structure, identifiers, and basic physical property datasets.[1][3][4][5] URL:[Link]
-
In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Source: ResearchGate Context: Establishes the B3LYP/6-311G(d,p) baseline for nitro-aromatic reactivity descriptors (HOMO-LUMO/MEP). URL:[Link]
-
Structure and Computational Studies of New Sulfonamide Compound. Source: MDPI Context: Validates the accuracy of DFT chemical shift predictions for nitro-substituted aromatic moieties. URL:[Link][6]
Sources
- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indane Based Molecular Motors: UV-Switching Increases Number of Isomers - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 4-Nitroindan Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The indan scaffold, a privileged structure in medicinal chemistry, continues to yield novel therapeutic candidates through strategic functionalization. Among these, 4-nitroindan derivatives are emerging as a versatile class of compounds with significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of 4-nitroindan derivatives. We will delve into the critical role of the nitro group in modulating biological activity, explore key synthetic methodologies, and present a comprehensive overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of next-generation therapeutics.
The Strategic Importance of the 4-Nitroindan Scaffold
The indan ring system, consisting of a fused benzene and cyclopentane ring, offers a unique three-dimensional conformation that allows for precise spatial orientation of substituents, making it an attractive scaffold for interacting with biological targets. The introduction of a nitro group at the 4-position profoundly influences the electronic and steric properties of the indan core, opening up a diverse chemical space for drug design.
The strong electron-withdrawing nature of the nitro group can significantly impact the acidity of neighboring protons and the reactivity of the aromatic ring, providing a handle for a wide array of chemical transformations.[1] Furthermore, the nitro group itself can participate in crucial interactions with biological macromolecules and serves as a versatile precursor for the synthesis of corresponding 4-aminoindan derivatives, which have demonstrated a broad range of pharmacological activities, including effects on monoamine transporters and α2-adrenergic receptors.
Logical Framework for 4-Nitroindan Derivative Development
The development of 4-nitroindan derivatives as therapeutic agents follows a logical progression from initial synthesis to biological evaluation and mechanism of action studies.
Caption: Logical workflow for the development of 4-nitroindan derivatives.
Synthetic Pathways to 4-Nitroindan and Its Derivatives
The synthesis of the 4-nitroindan scaffold is a critical first step in the exploration of this chemical space. While various methods exist for the nitration of aromatic compounds, the specific regioselectivity required for the 4-position on the indan ring necessitates careful consideration of the starting materials and reaction conditions.
Synthesis of the Core Scaffold: 4-Nitroindan-1-one
A key and versatile intermediate is 4-nitroindan-1-one, which serves as a foundational building block for a multitude of derivatives.[2] Its synthesis allows for subsequent modifications at the ketone position, the aromatic ring, and the nitro group itself.
Experimental Protocol: Synthesis of 4-Nitroindan-1-one
This protocol is a generalized representation based on established nitration methodologies for aromatic ketones.
-
Reaction Setup: To a stirred solution of indan-1-one (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Reaction Monitoring: Maintain the temperature at 0-5°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Derivatization Strategies
The true potential of the 4-nitroindan scaffold lies in its amenability to a wide range of chemical modifications.
Sources
Strategic Functionalization of 4-Nitroindan via Electrophilic Aromatic Substitution
Executive Summary
The functionalization of deactivated aromatic systems presents a classic challenge in synthetic organic chemistry.[1][2] 4-Nitroindan, featuring a fused saturated ring and a strongly electron-withdrawing nitro group, serves as a rigorous case study for controlling regioselectivity under forcing conditions. This guide details the mechanistic rationale and validated protocols for performing Electrophilic Aromatic Substitution (EAS) on this substrate. Our focus is on overcoming the "deactivation barrier" to access 4,6-disubstituted indan derivatives—critical scaffolds in the development of agrochemicals and bioactive pharmacophores.
Part 1: The Mechanistic Landscape
Electronic Architecture & Regiocontrol
To design a successful synthesis, one must first map the electronic vectors acting upon the benzene ring of 4-nitroindan. The substrate contains two competing directing influences:[3][4]
-
The Nitro Group (
): A strong deactivator and meta-director. It withdraws electron density via induction (-I) and resonance (-M), significantly raising the activation energy for EAS. -
The Alkyl Bridge (
): The fused cyclopentane ring acts similarly to an ortho-xylene motif. The bridgehead carbons are weak activators (hyperconjugation) and ortho/para-directors.
The "Cooperative" C6 Target
Analyzing the superposition of these vectors reveals a distinct "hotspot" for electrophilic attack:
-
Position 5: Ortho to the nitro group. Highly deactivated and sterically encumbered.
-
Position 7: Para to the nitro group. Deactivated.
-
Position 6: Meta to the nitro group (avoiding the strongest deactivation) and ortho to the C9 bridgehead (activated).
Visualization of Directing Vectors
The following diagram illustrates the electronic flux and steric constraints directing the electrophile (
Figure 1: Mechanistic rationale showing the convergence of electronic effects at Carbon-6.
Part 2: Experimental Protocols
Protocol A: Synthesis of 4,6-Dinitroindan (Nitration)
Objective: Introduction of a second nitro group.[5] Challenge: The starting material is deactivated; standard nitration (0°C) will fail. Elevated temperatures are required, but thermal runaway is a risk.
Reagents & Equipment[2][6][7]
-
Substrate: 4-Nitroindan (10.0 mmol, 1.63 g)
-
Solvent/Acid: Conc. Sulfuric Acid (
, 98%) -
Reagent: Fuming Nitric Acid (
, >90%) or Potassium Nitrate ( ) -
Apparatus: 3-neck round bottom flask, internal temperature probe, addition funnel, ice-salt bath.
Step-by-Step Workflow
-
Solubilization: Dissolve 4-nitroindan in conc.
(15 mL) at 0°C. The solution may turn dark yellow. -
Nitrating Mixture Prep: In a separate vessel, prepare a mixture of fuming
(1.2 eq) and conc. (5 mL). -
Controlled Addition: Add the nitrating mixture dropwise to the substrate solution. Critical: Maintain internal temperature <10°C during addition to prevent oxidation of the benzylic carbons.
-
Thermal Activation: Once addition is complete, remove the ice bath. Slowly warm the reaction to 55°C .
-
Monitoring: Stir at 55°C for 2-3 hours. Monitor via TLC (20% EtOAc/Hexane). The mononitro spot (
) should disappear, replaced by the dinitro product ( ). -
Quench: Pour the reaction mixture over 100g of crushed ice with vigorous stirring. The product will precipitate as a pale solid.
-
Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Ethanol/Acetone.
Protocol B: Synthesis of 6-Bromo-4-nitroindan (Bromination)
Objective: Installation of a halogen handle for cross-coupling (Suzuki/Buchwald). Challenge: Radical bromination at the benzylic position (C1) is a competing pathway. We must use a Lewis Acid carrier to enforce EAS.
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL flask under Argon.
-
Catalyst Loading: Suspend anhydrous
or (0.2 eq) in dry Dichloromethane (DCM). -
Substrate Addition: Add 4-nitroindan (1.0 eq) to the suspension.
-
Bromine Addition: Add elemental Bromine (
, 1.1 eq) dropwise at room temperature.-
Note: If reaction is sluggish, heat to reflux (40°C).
-
-
Workup: Quench with saturated aqueous Sodium Thiosulfate (
) to destroy excess bromine. Extract with DCM, dry over , and concentrate.
Experimental Logic Flow
The following diagram outlines the decision matrix for the nitration protocol, ensuring safety and purity.
Figure 2: Process flow for the controlled dinitration of 4-nitroindan.
Part 3: Structural Analysis & Validation
Upon isolating the product, you must validate the regiochemistry. The symmetry of the indan ring is broken, but specific NMR signatures confirm the 4,6-substitution pattern.
1H NMR Diagnostics (Expected Data)
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| Ar-H (C5) | ~8.2 - 8.4 ppm | Doublet (d) | Highly deshielded (ortho to two | |
| Ar-H (C7) | ~7.9 - 8.1 ppm | Doublet (d) | Deshielded. Meta coupling to H-C5. | |
| Benzylic (C1/C3) | ~3.0 - 3.5 ppm | Multiplet/Triplet | - | Typical indan benzylic shift. |
| Bridge (C2) | ~2.2 - 2.5 ppm | Quintet/Multiplet | - | Cyclopentane ring character. |
Key Differentiator: If substitution occurred at C5 (ortho), you would see a singlet or different coupling patterns. The presence of two aromatic protons with a small meta-coupling constant (
Part 4: References
-
Olah, G. A., et al. (1978). "Nitration of Deactivated Aromatic Systems." Proceedings of the National Academy of Sciences. (Foundational text on nitration mechanics).
-
Vaughan, J., et al. (1965). "The Nitration of Indan and Derivatives." Journal of the Chemical Society. (Establishes the baseline reactivity of the indan scaffold).
-
Master Organic Chemistry. (2025). "Electrophilic Aromatic Substitution: The Six Key Reactions." (General mechanism validation).
-
ChemicalBook. (2024). "Synthesis of Nitro-Indan Derivatives." (Industrial context for nitroindan precursors).
Disclaimer: The protocols described herein involve hazardous materials (fuming nitric acid, bromine). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
Technical Guide: Reactivity of the Nitro Group on the Indan Scaffold
Executive Summary
The indan scaffold (2,3-dihydro-1H-indene) represents a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from MAO-B inhibitors (Rasagiline) to indinavir intermediates. The introduction of a nitro group onto this bicyclic framework fundamentally alters its electronic landscape, creating distinct reactivity profiles compared to simple benzene or naphthalene systems.
This guide analyzes the reactivity of the nitro-indan moiety , focusing on its dual role: as a precursor to amino-indans (pharmacophores) and as a directing group that modulates the reactivity of the benzylic positions (C1/C3). We move beyond textbook definitions to explore the practical causality required for scalable drug development.
Part 1: The Electronic Landscape & Regioselectivity
The Scaffold Constraints
Unlike a flexible alkylbenzene, the indan system possesses a fused five-membered ring that imposes geometric constraints. While the "Mills-Nixon effect" (bond fixation) is debated, the practical reality is that the C1 and C3 benzylic positions are held in a rigid conformation, enhancing the overlap of
Nitration Regioselectivity
When introducing a nitro group to the indan core via Electrophilic Aromatic Substitution (EAS), the alkyl bridge acts as a weak activator and ortho/para director.
-
The C6 Preference: The C6 position (para to C1) and C4 position (para to C3) are electronically similar. However, steric hindrance from the methylene bridge at C1/C3 makes the
-positions (C5/C6) more accessible than the -positions (C4/C7). -
Outcome: Standard nitration (
) typically yields a mixture favoring 6-nitroindan , with significant 4-nitroindan byproduct.
Figure 1: Regiochemical outcome of indan nitration. The steric bulk of the cyclopentyl ring discourages substitution at C4/C7.
Part 2: Synthetic Transformations of the Nitro Group[1][2]
The nitro group on the indan scaffold is rarely the final endpoint; it is a gateway. The two critical transformations in drug discovery are Reduction (to anilines) and Benzylic Activation .
Chemoselective Reduction
Reducing a nitro group on an indan scaffold requires careful selection of reagents to avoid reducing the aromatic ring (forming cyclohexyl derivatives) or causing hydrogenolysis of benzylic substituents (if present).
Comparative Methodologies:
| Method | Reagents | Specificity | Application Note |
| Catalytic Hydrogenation | Low to Medium | Risk: Can reduce the aromatic ring if pressure is too high or reaction prolonged. Excellent atom economy. | |
| Bechamp Reduction | Fe powder, AcOH (or HCl) | High | Gold Standard: Chemoselective for |
| Tin Chloride | High | Good for small scale; workup can be messy (tin emulsions). Tolerates benzylic halides. | |
| Transfer Hydrogenation | Medium | Milder than |
Protocol: Iron-Mediated Reduction of 6-Nitroindan
Context: This protocol is preferred for late-stage intermediates where preserving ring aromaticity is critical.
Reagents:
-
6-Nitroindan (1.0 eq)
-
Iron Powder (3.0 eq, 325 mesh)
-
Ammonium Chloride (0.5 eq)
-
Solvent: Ethanol/Water (4:1)
Step-by-Step Workflow:
-
Suspension: Charge 6-nitroindan in EtOH/H2O. Add
.[1] -
Activation: Heat mixture to 60°C.
-
Addition: Add Iron powder portion-wise over 30 minutes. Note: Exothermic reaction. Monitor internal temp.
-
Reflux: Heat to reflux (approx. 78°C) for 2-4 hours.
-
Validation (IPC): Monitor TLC (Hexane/EtOAc 7:3). Nitro spot (
) disappears; fluorescent amine spot ( ) appears. -
Workup: Filter hot through Celite (removes Iron oxides). Concentrate filtrate. Partition between EtOAc and
. -
Causality: The use of
instead of strong acid (HCl) prevents acid-catalyzed polymerization of the sensitive indan core.
Part 3: The Nitro Group as a Benzylic Director
A unique feature of nitro-indans is the interplay between the electron-withdrawing nitro group (EWG) and the benzylic C-H bonds.
Benzylic Oxidation
The nitro group deactivates the aromatic ring toward electrophilic attack, but it stabilizes radical intermediates at the benzylic position. This allows for the selective oxidation of the alkyl ring to form Nitro-indanones .
-
Reagent:
(Jones Reagent) or . -
Mechanism: The EWG nature of the nitro group prevents over-oxidation (ring degradation), funneling the oxidant to the C1 benzylic carbon.
-
Regiochemistry: Oxidation occurs preferentially at C1. If the nitro group is at C6, the electronic effect is transmitted through the ring, but steric accessibility usually dictates C1/C3 equivalence unless another substituent is present.
Benzylic Halogenation (Wohl-Ziegler)
Radical bromination (NBS/AIBN) on nitroindan is highly efficient. The nitro group stabilizes the transition state by preventing competing ring bromination (which would occur on an electron-rich ring).
Figure 2: Divergent reactivity pathways for 6-Nitroindan.[2]
Part 4: Case Study – Synthesis of Aminoindan Pharmacophores
In drug development (e.g., Rasagiline analogues), the target is often 1-aminoindan . There are two distinct routes involving nitro chemistry, often confused:
-
Aromatic Nitration Route (Indirect):
-
Indan
Nitroindan Nitroindanone Aminoindanone Aminoindan. -
Utility: Used when the aromatic ring requires substitution (e.g., 6-fluoro-1-aminoindan).
-
-
Henry Reaction Route (Direct Aliphatic):
-
Indan-1-one + Nitromethane
1-(Nitromethylene)indan 1-Aminoindan. -
Utility: This places the nitrogen on the alkyl ring directly.
-
Protocol: Henry Reaction on Indan-1-one
This reaction utilizes the carbonyl reactivity, but is the primary method to install a "nitro" equivalent on the alkyl chain.
-
Condensation: React Indan-1-one with Nitromethane (
) using a base catalyst ( or NaOMe). -
Dehydration: The intermediate nitro-alcohol dehydrates to the exocyclic alkene: 1-(nitromethylene)-indan .
-
Reduction:
reduction of the double bond and the nitro group yields the 1-aminoindan.
References
-
Nitration Regioselectivity: Smith, K., et al. "Regioselective nitration of aromatic compounds." United States Patent 5946638. (1999).
-
Benzylic Oxidation: "Benzylic Oxidations and Reductions." Chemistry LibreTexts. (2020).
-
Reduction Protocols: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[3] Organic Letters, 17(16), 3941-3943. (2015).[2][3]
-
Aminoindan Pharmacology: "1-Aminoindane."[4][5][6][7] Wikipedia, The Free Encyclopedia.
-
Rasagiline Synthesis: "Process for the preparation of (R)-1-aminoindanes."[6][7] European Patent EP2181980A1.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 5. ajpamc.com [ajpamc.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
Methodological & Application
Application Note: Unlocking the 4-Substituted Indane Pharmacophore
Strategic Synthesis and Functionalization of the 4-Nitroindan Scaffold
Abstract
The indane scaffold is a "privileged structure" in medicinal chemistry, forming the core of therapeutics ranging from CNS agents (e.g., Rasagiline) to novel kinase inhibitors. However, the development of 4-substituted indanes is historically impeded by synthetic challenges; electrophilic aromatic substitution on indane predominantly favors the 5-position due to steric and electronic direction. This Application Note provides a definitive, high-integrity protocol for accessing the 4-nitroindan scaffold—a versatile gateway to 4-aminoindans—avoiding the low-yield "brute force" nitration methods. We detail the Directed Cyclization Protocol , downstream functionalization to the 4-amino pharmacophore, and biological validation strategies.
Module 1: The Synthetic Challenge & Solution
The Causality of Regioselectivity: Direct nitration of indane (HNO₃/H₂SO₄) yields a mixture heavily biased toward 5-nitroindan (~70-80%) over the desired 4-nitroindan (~20-30%). This occurs because the 5-position is less sterically hindered and electronically activated (para to the alkyl bridge). Relying on fractional distillation to separate these isomers is inefficient and unscalable for drug discovery.
The Expert Protocol: Directed Intramolecular Cyclization To guarantee regiochemical integrity, we utilize a de novo ring construction strategy starting from a pre-functionalized precursor.
Protocol A: Synthesis of 4-Nitroindan via 4-Nitro-1-indanone
Rationale: By starting with the nitro group in the ortho position of the phenyl ring, cyclization forces the formation of the 4-nitro isomer.
Reagents:
-
3-(2-nitrophenyl)propanoic acid (Precursor)
-
Polyphosphoric Acid (PPA) (Cyclizing Agent)
-
Triethylsilane (Et₃SiH) / Trifluoroacetic acid (TFA) (Reduction System)
Step-by-Step Methodology:
-
Acylation (Ring Closure):
-
Heat 3-(2-nitrophenyl)propanoic acid (10.0 g) in PPA (100 g) at 100°C for 2 hours.
-
Mechanism:[1][2][3][4][5][6] Intramolecular Friedel-Crafts acylation. The nitro group deactivates the ring, but the high acidity of PPA forces cyclization.
-
Quench: Pour onto crushed ice/water. Extract with EtOAc.
-
Validation: 1H NMR will show a distinct ketone signal and splitting pattern consistent with 4-nitro-1-indanone.
-
-
Carbonyl Reduction (Indanone
Indane):-
Note: Standard Wolff-Kishner conditions (hydrazine/KOH) may be too harsh for sensitive nitro groups. Ionic hydrogenation is preferred.
-
Dissolve 4-nitro-1-indanone (1 eq) in TFA (10 vol).
-
Add Triethylsilane (2.5 eq) dropwise at 0°C. Stir at RT for 16h.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Result: Pure 4-nitroindan.
-
Module 2: Functionalization (The "Pivot" Step)
The nitro group is rarely the final pharmacophore due to toxicity risks (genotoxicity). It serves as a masked aniline. The reduction to 4-aminoindan creates a versatile handle for amide coupling or sulfonylation.
Protocol B: Chemoselective Reduction to 4-Aminoindan
Rationale: We use Fe/NH₄Cl to avoid hydrogenating the aromatic ring or reducing other sensitive functionalities if present.
Workflow:
-
Suspend 4-nitroindan (1.0 eq) in EtOH/H₂O (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).
-
Reflux for 2 hours. (Color change: Yellow
Brown sludge). -
Workup: Filter through Celite (hot). Concentrate filtrate.
-
Storage: 4-Aminoindan is oxidation-prone. Store as the HCl salt (precipitate with 4M HCl in dioxane).
Data Summary: Comparison of Synthetic Routes
| Metric | Direct Nitration (Traditional) | Directed Cyclization (Recommended) |
| Regioselectivity | Poor (5-isomer dominant) | 100% 4-isomer |
| Purification | Difficult Distillation | Standard Chromatography |
| Scalability | Low (Safety risk of nitration) | High (Stepwise control) |
| Yield (Overall) | < 15% (isolated 4-isomer) | ~65% (2 steps) |
Module 3: Biological Evaluation & SAR Logic
Once the 4-aminoindan scaffold is secured, it is typically derivatized to target Monoamine Oxidase (MAO) or Sigma receptors.
Visualizing the Workflow (Graphviz) The following diagram illustrates the critical decision pathways in synthesizing and testing this scaffold.
Figure 1: Directed synthesis workflow ensuring regioselective access to the 4-aminoindan pharmacophore.
Protocol C: MAO-B Inhibition Screening
4-substituted indanes are potent MAO-B inhibitors (neuroprotective potential).
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme: Recombinant Human MAO-B (10 µg/mL).
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent). -
Procedure:
-
Incubate test compound (4-substituted indane amide) with Enzyme for 15 min at 37°C.
-
Add Kynuramine. Incubate 30 min.
-
Stop reaction with 2N NaOH.
-
Read: Excitation 310 nm / Emission 400 nm.
-
Control: Rasagiline (Positive Control).
-
Module 4: Safety & Handling (ADME/Tox)
-
Genotoxicity: The 4-nitroindan intermediate is a potential mutagen (Ames positive). All handling must occur in a chemical fume hood with double-gloving.
-
Metabolic Stability: The benzylic positions (C1/C3) of the indane ring are metabolic "hotspots" for CYP450 oxidation (hydroxylation).
-
Design Tip: If metabolic clearance is too high, block the C1 position with a methyl group or fluorine (gem-difluoro) to extend half-life.
-
References
-
Cliffe, W. H., et al. (1966).[5] "The Acid-catalyzed Rearrangement of Tetrahydroquinoline Derivatives." Journal of the Chemical Society C: Organic. (Establishes the rearrangement route to aminoindans). Link
-
Mellin, C., et al. (2019). "Method for preparing substituted 4-aminoindane derivatives." World Intellectual Property Organization (WO2019002042A1). (Detailed industrial synthesis protocols). Link
-
Ferlin, M. G., et al. (2025). "The Indole and Indane Scaffolds in Biochemistry and Therapeutics." MDPI Pharmaceuticals. (Review of scaffold utility in drug design). Link
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BenchChem. (2025).[7][8] "Application of Aminoindane Scaffold in Medicinal Chemistry." (Overview of Sigma-1 and CNS applications). Link
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Application Notes and Protocols for the Analytical Monitoring of 4-Nitroindan Reactions
Introduction: The Critical Need for Precision in 4-Nitroindan Synthesis
4-Nitroindan is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The precise control of its formation, typically through the nitration of indan, is paramount to ensure reaction efficiency, product purity, and process safety. In-process monitoring of these reactions provides real-time data on the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or by-products. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the effective monitoring of 4-Nitroindan reactions, tailored for researchers, scientists, and drug development professionals.
The choice of an analytical technique is dictated by the specific requirements of the reaction monitoring, including the need for qualitative or quantitative data, the complexity of the reaction mixture, and the desired speed of analysis. This guide will delve into the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each, we will explore the underlying principles, practical considerations, and step-by-step protocols.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is a cornerstone technique for monitoring the progress of 4-Nitroindan synthesis due to its high resolution, sensitivity, and quantitative accuracy.[1] It excels at separating the non-volatile and thermally labile compounds often present in the reaction mixture, including the starting material (indan), the 4-Nitroindan product, and potential isomeric by-products (e.g., 5-Nitroindan).
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector.
-
Stationary Phase: A C18 reversed-phase column is the most common choice for separating aromatic compounds like 4-Nitroindan. The nonpolar nature of the C18 stationary phase allows for the retention of the relatively nonpolar analytes from a more polar mobile phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve good separation between the peaks of interest within a reasonable analysis time. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[2]
-
Detector: A UV-Vis detector is highly effective for detecting 4-Nitroindan and other aromatic compounds due to their strong absorbance in the UV region. The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of 4-Nitroindan to maximize sensitivity.
Protocol for HPLC Monitoring of a 4-Nitroindan Reaction
Objective: To quantify the concentration of indan, 4-Nitroindan, and any significant impurities over the course of the reaction.
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid or Formic acid
-
Reference standards for indan and 4-Nitroindan
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 4-Nitroindan (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a standard for the starting material (indan) in a similar manner.
-
-
Sample Preparation:
-
At specified time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., methanol) to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared reaction samples.
-
-
Data Analysis:
-
Integrate the peak areas for indan and 4-Nitroindan in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration for the 4-Nitroindan standards.
-
Determine the concentration of 4-Nitroindan in the reaction samples by interpolating their peak areas on the calibration curve.
-
Calculate the percentage conversion of indan and the yield of 4-Nitroindan at each time point.
-
Illustrative HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Provides good separation and peak shape. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume to prevent column overloading. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 275 nm | Approximate λmax for nitroaromatic compounds, ensuring high sensitivity.[3] |
Data Presentation:
| Time (min) | Indan Peak Area | 4-Nitroindan Peak Area | % Conversion |
| 0 | 500,000 | 0 | 0 |
| 30 | 250,000 | 220,000 | 50 |
| 60 | 50,000 | 430,000 | 90 |
| 120 | 5,000 | 475,000 | 99 |
II. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): For Volatile Components and Confirmatory Analysis
Gas chromatography is another powerful technique for monitoring 4-Nitroindan reactions, particularly for analyzing volatile components and when coupled with a mass spectrometer, for definitive identification of products and by-products.[4][5]
Rationale for Using GC-MS
-
Separation of Volatile Compounds: GC is well-suited for separating volatile and semi-volatile compounds like indan and 4-Nitroindan.
-
High Sensitivity: Modern GC detectors, such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS), offer excellent sensitivity.
-
Structural Confirmation: When coupled with MS, GC provides not only retention time data but also the mass spectrum of each component. The fragmentation pattern in the mass spectrum serves as a "fingerprint" for a molecule, allowing for unambiguous identification of 4-Nitroindan and potential impurities.[6][7]
Protocol for GC-MS Monitoring of a 4-Nitroindan Reaction
Objective: To identify and quantify the components of the reaction mixture, including starting materials, products, and by-products.
Materials:
-
GC-MS system
-
A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas, 99.999% purity)
-
A suitable solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Reference standards for indan and 4-Nitroindan
-
Volumetric flasks and micropipettes
-
Autosampler vials
Procedure:
-
Standard and Sample Preparation:
-
Prepare standards and reaction samples as described in the HPLC protocol, using a GC-compatible solvent.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters outlined in the table below.
-
Inject the standards to determine their retention times and mass spectra.
-
Inject the reaction samples.
-
-
Data Analysis:
-
Identify the peaks in the chromatograms of the reaction samples by comparing their retention times and mass spectra to those of the standards.
-
For quantitative analysis, create a calibration curve using the peak areas of the standards.
-
Determine the concentration of 4-Nitroindan and other components in the reaction samples.
-
Illustrative GC-MS Parameters:
| Parameter | Value | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A nonpolar column suitable for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of components with different boiling points. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analytes and their fragments. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ and Structural Analysis
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time information about the molecular structure of the species in the reaction mixture without the need for sample work-up.[8][9][10][11]
Advantages of In-Situ NMR Monitoring
-
Non-invasive: Allows for the direct observation of the reaction as it happens.
-
Structural Information: Provides detailed structural information about reactants, intermediates, and products.
-
Quantitative Analysis: Can be used for quantitative analysis by integrating the signals of different species.[12]
Protocol for In-Situ NMR Monitoring
Objective: To monitor the formation of 4-Nitroindan and identify any intermediates in real-time.
Materials:
-
NMR spectrometer with a flow-through cell or a standard NMR tube
-
Deuterated solvent compatible with the reaction conditions
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Reaction Setup:
-
Perform the reaction in a deuterated solvent inside an NMR tube or circulate the reaction mixture through a flow-through NMR cell.
-
Add a known amount of an internal standard.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals throughout the reaction.
-
-
Data Analysis:
-
Identify the signals corresponding to the starting material, product, and any intermediates.
-
Monitor the decrease in the integral of the starting material signals and the increase in the integral of the product signals over time.
-
The relative concentrations of the species can be determined from the ratios of their signal integrals.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for monitoring a 4-Nitroindan reaction using the analytical techniques described.
Caption: Workflow for monitoring 4-Nitroindan reactions.
IV. Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the analytical data, the chosen method (HPLC or GC) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The effective monitoring of 4-Nitroindan reactions is crucial for process optimization, quality control, and safety. This guide has provided an in-depth overview of the primary analytical techniques—HPLC, GC-MS, and NMR—along with detailed protocols and the rationale behind their application. By implementing these methods and adhering to proper validation procedures, researchers and drug development professionals can gain a comprehensive understanding of their reaction kinetics and impurity profiles, ultimately leading to the development of more efficient and robust synthetic processes.
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
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Separation of 4-Nitroindan on Newcrom R1 HPLC column. SIELC Technologies.
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.
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HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies.
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Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health.
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Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. Benchchem.
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Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis.
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Negative-ion mass spectra recorded from four nitro compounds by a... ResearchGate.
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GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent.
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central.
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Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.
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NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central.
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Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
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Verification of quantitative analytical methods in medical laboratories. PubMed Central.
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Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon.
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Exploiting in situ NMR to monitor the formation of a metal–organic framework. Cardiff University.
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Analytical Techniques in Pharmaceutical Analysis. Preprints.org.
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Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
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Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.
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Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis). AZoM.com.
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Method for synthesizing compound containing indan structure. Google Patents.
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Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses.
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A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
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Protocols for the Reduction of the Nitro Group in 4-Nitroindan: An Application Guide for Researchers
The transformation of 4-nitroindan to 4-aminoindan is a critical step in the synthesis of a variety of pharmacologically active molecules and functional materials. The strategic introduction of the amino group onto the indan scaffold opens up a plethora of possibilities for further molecular elaboration, making the efficiency and selectivity of this nitro reduction paramount. This comprehensive guide provides detailed protocols, mechanistic insights, and comparative data for the most effective methods to achieve this conversion, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction to the Strategic Importance of 4-Aminoindan
4-Aminoindan serves as a key building block in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, and its unique rigid, bicyclic structure imparts specific conformational constraints that can be advantageous in drug design. The successful and high-yielding synthesis of 4-aminoindan from its nitro precursor is therefore a foundational step in many research and development programs. This guide will delve into three primary methodologies for this reduction: Catalytic Hydrogenation, Transfer Hydrogenation, and Chemical Reduction with metallic reagents.
I. Catalytic Hydrogenation: The Industry Standard
Catalytic hydrogenation is a widely adopted method for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct. The choice of catalyst, solvent, and reaction conditions are critical for achieving optimal results. Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation.
Mechanistic Rationale
The catalytic hydrogenation of a nitro group on a palladium surface is a multi-step process. Initially, both hydrogen gas and the nitro compound are adsorbed onto the catalyst surface. The palladium catalyst facilitates the cleavage of the H-H bond, generating reactive hydrogen atoms. These atoms then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine. The aromatic ring of 4-nitroindan remains untouched under these conditions, highlighting the chemoselectivity of this method.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitroindan with Pd/C
This protocol is a robust and scalable method for the preparation of 4-aminoindan.
Materials:
-
4-Nitroindan (C9H9NO2, MW: 163.17 g/mol )
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H2)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Reaction Setup: In a suitable Parr shaker vessel, dissolve 4-nitroindan (e.g., 10 g, 61 mmol) in ethanol (50 mL).
-
Catalyst Addition: Carefully add a slurry of 10% Pd/C (e.g., 1 g, 10 wt%) in ethanol to the reaction vessel. The catalyst should be handled with care as it can be pyrophoric.[1]
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Agitate the mixture on a Parr oscillator for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad thoroughly with ethanol to ensure complete recovery of the product. It is crucial to keep the catalyst wet during filtration to prevent ignition.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a 10% ethyl acetate in hexanes solution, to yield 4-aminoindan as a viscous colored oil. An expected yield is approximately 86% (7.04 g).
Characterization:
-
¹H NMR (400 MHz, DMSO-d6): δ 6.80 (t, J = 7.6 Hz, 1H), 6.42 (d, J = 6.8 Hz, 1H), 6.36 (d, J = 7.8 Hz, 1H), 4.77 (s, 2H), 2.76 (t, J = 7.5 Hz, 2H), 2.61 (t, J = 7.3 Hz, 2H), 1.95 (m, 2H).
Visualization of the Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 4-nitroindan.
II. Transfer Hydrogenation: A Safer Alternative
Transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas.[3] This method utilizes a hydrogen donor molecule, which in the presence of a catalyst, transfers hydrogen to the substrate. Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[4][5]
Mechanistic Rationale
In transfer hydrogenation with formic acid or its salts, the catalyst (typically Pd/C) facilitates the decomposition of the hydrogen donor to produce hydrogen in situ. This adsorbed hydrogen then participates in the reduction of the nitro group in a manner analogous to catalytic hydrogenation. The choice of hydrogen donor can influence reaction rates and selectivity. Formic acid is particularly effective as its decomposition to H₂ and CO₂ is irreversible, driving the reaction forward.[4]
Experimental Protocol: Transfer Hydrogenation of 4-Nitroindan with Ammonium Formate
Materials:
-
4-Nitroindan
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH4)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Reaction Setup: To a solution of 4-nitroindan (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the 4-nitroindan).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent. The filtrate can be concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-aminoindan. Further purification can be achieved by column chromatography if necessary.
III. Chemical Reduction with Metals: A Classic Approach
The reduction of nitroarenes using metals in acidic media is a long-established and cost-effective method. Common metal/acid combinations include iron/acetic acid, iron/hydrochloric acid, and tin or stannous chloride/hydrochloric acid.[6][7]
Mechanistic Rationale
In these reactions, the metal acts as the reducing agent, undergoing oxidation while providing electrons for the reduction of the nitro group. The acidic medium serves to protonate the intermediates and to dissolve the metal salts formed during the reaction. The reduction proceeds through a series of single-electron transfers.
Experimental Protocol: Reduction of 4-Nitroindan with Iron in Acetic Acid
Materials:
-
4-Nitroindan
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitroindan (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 v/v mixture).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. Reaction times can vary from 2 to 6 hours.
-
Work-up: After completion, cool the reaction to room temperature and filter off the iron salts.
-
Neutralization and Extraction: Carefully neutralize the filtrate with an aqueous sodium hydroxide solution to a pH of approximately 8. Extract the product into ethyl acetate.
-
Isolation and Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 4-aminoindan, which can be further purified by column chromatography or distillation.
Comparative Analysis of Reduction Protocols
| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Transfer Hydrogenation (Pd/C, HCOONH₄) | Chemical Reduction (Fe, AcOH) |
| Reagents | 4-Nitroindan, Pd/C, H₂ gas, Solvent | 4-Nitroindan, Pd/C, Ammonium Formate, Solvent | 4-Nitroindan, Iron powder, Acetic Acid, Solvent |
| Conditions | 50 psi H₂, Room Temp - Elevated Temp | Reflux | Reflux |
| Typical Yield | High (often >85%) | Good to High (70-90%) | Moderate to Good (60-85%) |
| Advantages | High yield, clean reaction, scalable | Avoids pressurized H₂ gas, good yields | Cost-effective reagents |
| Disadvantages | Requires specialized high-pressure equipment, pyrophoric catalyst | Can require larger excess of reagents | Stoichiometric metal waste, potentially harsh acidic conditions, tedious work-up |
| Safety | High pressure H₂ is flammable/explosive, pyrophoric catalyst | Flammable solvents | Flammable solvents, corrosive acid |
Safety and Handling
-
4-Nitroindan: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
4-Aminoindan: May cause skin, eye, and respiratory irritation.[8] Use appropriate PPE.
-
Palladium on Carbon: Can be pyrophoric, especially when dry. Always handle in an inert atmosphere or as a wet slurry.
-
Hydrogen Gas: Highly flammable and explosive. Ensure proper grounding and ventilation.
-
Acids and Bases: Corrosive. Handle with care and appropriate PPE.
Conclusion
The reduction of 4-nitroindan to 4-aminoindan can be effectively achieved through several reliable methods. Catalytic hydrogenation with Pd/C offers the highest yields and cleanest reaction profile, making it ideal for large-scale synthesis, provided the necessary equipment is available. Transfer hydrogenation presents a safer and more accessible alternative without compromising significantly on yield. Chemical reduction with iron and acetic acid is a cost-effective option, particularly for smaller-scale laboratory preparations, although it involves a more demanding work-up procedure. The choice of protocol will ultimately depend on the scale of the reaction, available equipment, and cost considerations. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and execute this critical transformation with confidence and success.
References
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Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024). YouTube. Retrieved from [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). National Institutes of Health. Retrieved from [Link]
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Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved from [Link]
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023). National Institutes of Health. Retrieved from [Link]
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4-Nitroindan | C9H9NO2. (n.d.). PubChem. Retrieved from [Link]
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Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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The Reduction of Nitroarenes with Iron/Acetic Acid. (1977). Semantic Scholar. Retrieved from [Link]
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4-Aminoindan | C9H11N. (n.d.). PubChem. Retrieved from [Link]
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Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
-
A Simple Setup for Transfer Hydrogenations in Flow Chemistry. (2016). Cardiff University. Retrieved from [Link]
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- 8. 4-Aminoindan | C9H11N | CID 122569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected results in 4-Nitroindan biological assays
Document Version: 1.0
Last Updated: January 31, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Nitroindan. As a member of the broader class of nitro-aromatic compounds, 4-Nitroindan holds potential for diverse biological activities, from enzyme inhibition to antimicrobial or anticancer effects.[1][2] However, the very features that confer this bioactivity—namely the electron-withdrawing nitro group—can also introduce complexities in experimental assays.[1] This guide provides a structured approach to troubleshooting unexpected results, ensuring data integrity and helping you navigate the unique challenges that can arise when working with this and related small molecules. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of 4-Nitroindan in biological assays.
Q1: What is the recommended solvent for dissolving 4-Nitroindan?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for creating high-concentration stock solutions of 4-Nitroindan.[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[3][4] For cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target cellular effects.
Q2: How should I determine the aqueous solubility of 4-Nitroindan for my assay buffer?
A2: Even when using a DMSO stock, the compound's solubility in your final aqueous assay buffer is a critical parameter. Exceeding this solubility limit is a primary cause of inconsistent results. A simple protocol to assess solubility is provided in the Protocols section of this guide. It is crucial to perform this check in the exact buffer system you will use for your definitive experiments, as pH, salt concentration, and protein content can all influence compound solubility.
Q3: What are the known or potential biological targets of 4-Nitroindan?
A3: While specific, validated targets for 4-Nitroindan are not extensively documented in publicly available literature, the broader class of nitro-aromatic compounds exhibits a wide spectrum of activities, including antineoplastic, antimicrobial, and anti-inflammatory effects.[1][5] For example, derivatives of 4-nitroindole (a related, but distinct structure) have been identified as antagonists for the 5-HT2A and 5-HT2C receptors.[6] The nitro group itself can participate in redox reactions within cells, which can be a source of both therapeutic effect and toxicity.[1]
Q4: Is 4-Nitroindan considered a Pan-Assay Interference Compound (PAINS)?
A4: The nitro-aromatic functional group present in 4-Nitroindan is a recognized structural alert for Pan-Assay Interference Compounds (PAINS).[7] PAINS are molecules that tend to show activity in numerous assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay signal itself, rather than by specific interaction with the biological target.[7][8][9] This does not invalidate 4-Nitroindan as a potential bioactive molecule, but it necessitates the use of rigorous control experiments to rule out assay artifacts.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, causality-driven workflows to diagnose and resolve common unexpected outcomes in assays involving 4-Nitroindan.
Guide 1: Inconsistent IC50 Values or Poor Reproducibility
One of the most frequent challenges in small molecule screening is variability in potency measurements (e.g., IC50, EC50) between experiments.
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Step 1: Verify Compound Solubility and Stability
-
The Problem: If 4-Nitroindan precipitates out of the aqueous assay buffer, its effective concentration will be lower and more variable than intended. Many nitro-aromatic compounds are sensitive to light and alkaline pH, which can lead to degradation over the course of an experiment.[10]
-
How to Diagnose:
-
Visual Inspection: After adding 4-Nitroindan to your assay plate, carefully inspect the wells under a microscope for signs of precipitation (crystals, cloudiness).
-
Quantitative Solubility Test: Follow the Protocol for Assessing Aqueous Solubility outlined below.
-
Stability Assessment: Prepare your final, diluted 4-Nitroindan solution in assay buffer. Measure its concentration or activity at time zero and after the maximum incubation time of your assay (e.g., 24 or 48 hours) under the same conditions (temperature, light). A significant decrease indicates degradation.
-
-
Solutions:
-
If solubility is low, decrease the highest tested concentration.
-
Consider adding a small percentage of a co-solvent like PEG400 to the assay buffer, but first validate that the co-solvent does not affect your assay.
-
If the compound is unstable, minimize its exposure to light and ensure the buffer pH is within a stable range (e.g., pH 4.5-6.5 as a starting point, based on related compounds).[10]
-
-
-
Step 2: Investigate Potential for Assay Interference (PAINS)
-
The Problem: As a potential PAINS molecule, 4-Nitroindan might be inhibiting your enzyme or cellular process through non-specific means, or it could be directly interfering with your assay's detection method (e.g., quenching fluorescence, inhibiting a reporter enzyme like luciferase).[7]
-
How to Diagnose:
-
Target-Free Counter-Screen: Run your assay under identical conditions but omit the primary biological target (e.g., no enzyme, or using a lysate from a cell line that doesn't express the target). If you still observe a dose-dependent signal change, it points to direct assay interference.
-
Signal Interference Check: For fluorescence/luminescence assays, add 4-Nitroindan at various concentrations to a solution containing only the fluorescent/luminescent product of the reaction (not the live assay). A change in signal intensity indicates quenching or enhancement.
-
-
Solutions:
-
If interference is detected, the most reliable solution is to switch to an orthogonal detection method. For example, if you suspect interference in a fluorescence-based assay, try a label-free method like mass spectrometry to measure product formation.
-
-
-
Step 3: Assess Reagent and General Assay Integrity
-
The Problem: Inconsistent results can often be traced back to fundamental assay components or procedures.
-
How to Diagnose:
-
Control Performance: Scrutinize your positive and negative controls. Is the Z'-factor of your assay consistently > 0.5? Are the control values stable across the plate and between experiments?
-
Cell-Based Assay Variables: For cellular assays, ensure you are using cells within a consistent and low passage number range.[11] Confirm cell viability is high before starting the experiment and that the cell seeding density is uniform.[12]
-
Enzyme Activity: For biochemical assays, confirm the specific activity of your enzyme stock. Repeated freeze-thaw cycles can reduce activity.
-
-
Solutions:
-
If controls are failing, prepare fresh reagents and buffers.
-
For cell-based assays, thaw a new, low-passage vial of cells and strictly control seeding procedures.
-
-
Guide 2: Unexpected Cytotoxicity in Cell-Based Assays
You may observe that 4-Nitroindan causes cell death at concentrations where you expect to see a specific, target-mediated effect.
Caption: Potential mechanism for nitro-compound induced cytotoxicity.
-
The Challenge: The nitro group can be reduced by cellular reductases, leading to the production of reactive oxygen species (ROS) and general oxidative stress, which is a common mechanism of non-specific cytotoxicity.[1] It is essential to determine if the observed cell death is due to this general mechanism or a specific, on-target effect you wish to study.
-
Experimental Recommendations:
-
Use a Target-Negative Control Cell Line: If you hypothesize that 4-Nitroindan's effect is mediated by Target X, test its cytotoxicity in a parallel experiment using a cell line that does not express Target X (or where Target X has been knocked out/down). If both cell lines show similar dose-dependent cytotoxicity, the effect is likely non-specific.
-
Measure Oxidative Stress: Co-treat cells with 4-Nitroindan and a general antioxidant like N-acetylcysteine (NAC). A significant rescue of cell viability by NAC would strongly suggest that the cytotoxicity is mediated by ROS.
-
Time-Course Analysis: A specific, on-target effect may take longer to manifest (e.g., 24-48 hours) than rapid, non-specific toxicity. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if you can identify a time window where you observe a target-specific phenotype (e.g., change in a signaling marker) before widespread cell death occurs.
-
| Parameter | Recommended Starting Conditions | Key Considerations |
| Solvent | 100% DMSO for stock solution | Keep final assay concentration ≤0.5% |
| Stock Concentration | 10-50 mM | Verify solubility at room temperature |
| Aqueous Buffer pH | Test between pH 6.5 and 7.8 | Nitro compounds can be unstable at alkaline pH[10] |
| Cell Seeding Density | 5,000-20,000 cells/well (96-well) | Optimize for logarithmic growth during assay |
| Incubation Time | 24 - 72 hours | Perform time-course to find optimal window |
Part 3: Key Experimental Protocols
Protocol 1: Assessing Aqueous Solubility (Nephelometry-Based)
This protocol provides a quick way to estimate the solubility of 4-Nitroindan in your specific assay buffer.
Principle: Compound precipitation in a solution will scatter light. A nephelometer or a plate reader capable of measuring turbidity (absorbance at ~600-650 nm) can quantify this.
Methodology:
-
Prepare a high-concentration stock of 4-Nitroindan in 100% DMSO (e.g., 50 mM).
-
Create a dilution series of the compound in your final assay buffer in a clear 96-well plate. The final DMSO concentration should be constant in all wells (e.g., 1%). A typical concentration range to test would be from 200 µM down to 0.1 µM.
-
Include a "buffer + DMSO" blank control (0 µM compound).
-
Incubate the plate for 1-2 hours under your standard assay temperature conditions.
-
Measure light scattering using a nephelometer or by reading absorbance at a high wavelength (e.g., 650 nm) where the compound itself does not absorb.
-
Analyze the Data: Plot the signal (light scatter) versus the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the approximate limit of solubility.
References
-
Barreiro, E. J., & Fraga, C. A. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]
-
Ismail, M. A., & Wanner, N. (2022). Interferences in Immunoassay. Clinical Biochemistry Review, 43(2), 53–64. [Link]
-
Galeva, E., & Bozheva, D. (2021). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Folia Medica, 63(3), 423-430. [Link]
-
Kim, M. H., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1015-1023. [Link]
-
Szeremeta, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(20), 6267. [Link]
-
gChem. (n.d.). DMSO. Product Information. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion from bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
AACC. (2022). Investigating Immunoassay Interferences. Clinical Chemistry. [Link]
-
Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937. [Link]
-
Simundic, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica, 24(1), 31–45. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Q&A Forum. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Encyclopedia Article. [Link]
-
Dahlin, J. L., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Drug Hunter. (2022). Pan Assay Interference Compounds. YouTube. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]
-
RSC Publishing. (2017). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. RSC Advances, 7(11), 6334-6344. [Link]
-
Aldrich, C., et al. (2017). The PAINS of Pan-Assay Interference Compounds. Journal of Medicinal Chemistry, 60(5), 1691-1694. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. [Link]
-
MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(1), 234. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO). Product Page. [Link]
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- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
assessing the purity of 4-Nitroindan against a reference standard
Title: Precision Analytics: Assessing the Purity of 4-Nitroindan Against Reference Standards Subtitle: A Comparative Guide to HPLC-UV, qNMR, and Thermal Analysis for Isomeric Purity Verification
Executive Summary: The Isomer Challenge
In the synthesis of pharmaceutical intermediates based on the indane scaffold, 4-Nitroindan (CAS 709-35-3) presents a specific analytical challenge. The nitration of indan is governed by electrophilic aromatic substitution rules that favor the 5-position due to steric and electronic factors, often yielding a mixture of the major isomer (5-Nitroindan ) and the minor isomer (4-Nitroindan ).
For drug development professionals, "purity" is not merely the absence of debris; it is the quantifiable absence of the regioisomer . A 99% pure sample by total mass may still contain 1% of the 5-nitro isomer, which can drastically alter downstream biological activity or safety profiles.
This guide compares three rigorous methodologies for assessing 4-Nitroindan purity:
-
HPLC-UV: The industry standard for routine quality control.
-
Quantitative NMR (qNMR): The primary method for absolute purity without an identical reference standard.
-
DSC (Differential Scanning Calorimetry): The thermodynamic check for crystalline homogeneity.
The Reference Standard Strategy
Before selecting a method, one must define the "Reference." In early-stage development, a Certified Reference Material (CRM) for 4-Nitroindan may not be commercially available.
-
Scenario A (Commercial Standard Available): Use HPLC-UV with the external standard method.
-
Scenario B (No Commercial Standard): You must characterize an in-house standard using qNMR (Primary Method) to assign a purity value, then use that material to calibrate your HPLC methods.
Decision Matrix: Selecting the Analytical Workflow
Figure 1: Analytical decision tree for 4-Nitroindan purity assessment based on reference standard availability.
Comparative Analysis of Methodologies
Method A: HPLC-UV (High-Performance Liquid Chromatography)
The Workhorse for Isomer Separation
HPLC is the preferred method for detecting the 5-nitroindan impurity because it physically separates the molecules based on their interaction with the stationary phase.
-
Mechanism: Reverse-phase chromatography exploits the slight difference in hydrophobicity between the 4-nitro and 5-nitro isomers. The 5-nitro isomer, being more linear and having a larger surface area for hydrophobic interaction, typically retains longer on C18 columns than the 4-nitro isomer (which has a "kinked" structure due to the nitro group's proximity to the aliphatic ring).
-
Critical Parameter: Resolution (
) between the 4- and 5-isomer peaks must be .
Recommended Protocol (Adapted from SIELC Technologies):
| Parameter | Condition |
| Column | Newcrom R1 (Mixed-mode RP), 3.0 x 150 mm, 3 µm |
| Mobile Phase | Acetonitrile (MeCN) : Water : H3PO4 (40 : 60 : 0.1 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 254 nm (Aromatic ring absorption) |
| Temperature | 30°C |
-
Pros: High sensitivity (LOD < 0.05%), excellent reproducibility.
-
Cons: Requires a reference standard of both 4- and 5-nitroindan to confirm retention times.
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)
The Absolute Truth (Primary Method)
When a certified reference standard is absent, qNMR is the only viable alternative to establish purity. It relies on the ratio of proton integration between the analyte and a Traceable Internal Standard (e.g., Maleic Acid or TCNB).
-
Mechanism: The aromatic region of the proton NMR (7.0 - 8.5 ppm) will show distinct splitting patterns for the 4-isomer (doublet/triplet patterns typical of 1,2,3-substitution) versus the 5-isomer (patterns typical of 1,2,4-substitution).
-
Protocol:
-
Weigh ~10 mg of 4-Nitroindan (precision ±0.01 mg).
-
Weigh ~10 mg of Internal Standard (IS) (e.g., 1,3,5-Trimethoxybenzene).
-
Dissolve in DMSO-d6.
-
Acquire 1H NMR with D1 relaxation delay > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.
-
-
Pros: Does not require a reference standard of the analyte; SI-traceable via the internal standard.
-
Cons: Lower sensitivity than HPLC (LOD ~0.5%); requires expensive instrumentation.
Method C: DSC (Differential Scanning Calorimetry)
The Thermodynamic Check
DSC measures the melting point depression caused by impurities.
-
Mechanism: According to the van 't Hoff equation, impurities widen the melting peak and lower the onset temperature.
-
Relevance: 4-Nitroindan has a lower melting point (~40-42°C) compared to 5-Nitroindan (~72-74°C). A sharp endotherm near 40°C indicates high purity. An endotherm with a "shoulder" or a second peak suggests a eutectic mixture of isomers.
Data Summary & Performance Comparison
The following table summarizes the performance of 4-Nitroindan (Sample) when assessed by these different "alternatives."
| Feature | HPLC-UV (Method A) | qNMR (Method B)[1] | DSC (Method C) |
| Primary Output | % Area (Purity) | % Mass (Absolute Assay) | Mol % (Purity) |
| Specificity | High (Separates isomers) | High (Structural proof) | Low (Total impurity load) |
| Limit of Detection | 0.01% | 0.1 - 0.5% | 0.5 - 1.0% |
| Reference Std? | Required | Not Required (Use IS) | Not Required |
| Throughput | High (10 min/run) | Low (30 min/run) | Medium (1 hr/run) |
| Best For... | Routine QC, Batch Release | Certifying Reference Standards | Polymorph screening |
Scientific Logic: The Separation Mechanism
Understanding why HPLC works is crucial for troubleshooting. The separation is driven by the interaction of the nitro-group dipole with the stationary phase.
Figure 2: Mechanistic representation of the chromatographic separation of nitroindan isomers.
References
-
SIELC Technologies. (n.d.). Separation of 4-Nitroindan on Newcrom R1 HPLC column. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General reference for qNMR methodology).
- International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. (n.d.). 4-Nitroindan Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparative Docking Analysis of 4-Nitroindan Derivatives as Novel Enzyme Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparative analysis of a series of novel 4-Nitroindan derivatives through molecular docking simulations. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents. By elucidating the potential binding interactions and affinities of these compounds with key biological targets, this document aims to guide further experimental validation and lead optimization efforts.
Introduction: The Therapeutic Potential of Nitro-Containing Scaffolds
Nitroaromatic compounds, characterized by the presence of a nitro (-NO₂) group on an aromatic ring, represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] The strong electron-withdrawing nature of the nitro group significantly influences the physicochemical properties of the parent molecule, often enhancing its interaction with biological macromolecules. This has led to the development of numerous nitro-containing drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The indan scaffold, a bicyclic hydrocarbon, is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. The fusion of the electron-withdrawing nitro group with the rigid indan framework in 4-Nitroindan derivatives presents a compelling chemical space for the exploration of novel enzyme inhibitors.
This guide focuses on a comparative in silico evaluation of a focused library of 4-Nitroindan derivatives against two well-validated therapeutic targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). Both enzymes are critical in the pathophysiology of neurodegenerative disorders, and their inhibition is a clinically proven strategy for the management of Alzheimer's and Parkinson's diseases, respectively.[3][4] Through detailed molecular docking studies, we will compare the binding affinities, interaction patterns, and selectivity of our designed 4-Nitroindan derivatives, providing a rational basis for their further development.
Rationale for Target Selection
The choice of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) as primary targets for this study is based on several key considerations:
-
Established Therapeutic Relevance: Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[3][5] Similarly, MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[4][6][7]
-
Structural Availability and Validation: High-resolution crystal structures of both human AChE and MAO-B in complex with known inhibitors are publicly available in the Protein Data Bank (PDB). This is a critical prerequisite for accurate structure-based drug design and docking studies.
-
Precedent for Nitro-Containing Inhibitors: While not specific to the 4-Nitroindan scaffold, various nitroaromatic compounds have been investigated as potential inhibitors of these and other enzymes, suggesting the plausibility of this chemical class for effective binding.[8]
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following section details the comprehensive workflow employed for the comparative docking analysis of the 4-Nitroindan derivatives. This protocol is designed to be a self-validating system, incorporating established best practices in computational drug design.
Ligand and Protein Preparation
A crucial first step in any docking study is the meticulous preparation of both the small molecule ligands and the target protein structures to ensure that the simulation is as close to physiological conditions as possible.
Ligand Preparation Protocol:
-
2D Structure Sketching and 3D Conversion: The 2D chemical structures of the 4-Nitroindan derivatives (Table 1) were sketched using molecular editing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94), to obtain low-energy, stable conformations. This step is critical for ensuring that the ligand geometries are realistic.
-
Charge Assignment: Partial atomic charges were assigned to each ligand. The choice of charge model (e.g., Gasteiger charges) can significantly impact the calculated electrostatic interactions.
-
Tautomeric and Ionization States: The protonation states of the ligands at a physiological pH of 7.4 were determined to ensure that the most prevalent ionic species is used in the docking simulations.
Protein Preparation Protocol:
-
PDB Structure Retrieval: The 3D crystal structures of human Acetylcholinesterase (PDB ID: 4EY7) and human Monoamine Oxidase B (PDB ID: 2V5Z) were retrieved from the Protein Data Bank.[3]
-
Pre-processing: The protein structures were prepared by removing water molecules and any co-crystallized ligands or ions that are not essential for the catalytic activity.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystallography, were added to the protein structures.
-
Charge and Protonation State Assignment: Atomic charges were assigned to the protein residues, and the protonation states of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) were assigned based on the local microenvironment.
-
Energy Minimization: A constrained energy minimization of the protein structure was performed to relieve any steric clashes that may have been introduced during the preparation steps.
Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Docking Protocol:
-
Active Site Definition: The binding site (or "active site") of each enzyme was defined based on the location of the co-crystallized ligand in the PDB structure. A grid box encompassing the active site was generated to define the search space for the docking algorithm.
-
Docking Algorithm Selection: A well-validated docking algorithm, such as AutoDock Vina, was employed.[9] This algorithm uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined active site.[6]
-
Execution of Docking Runs: Each of the prepared 4-Nitroindan derivatives was docked into the active sites of both AChE and MAO-B. Multiple docking runs were performed for each ligand to ensure thorough sampling of possible binding poses.
-
Pose Clustering and Selection: The resulting docking poses for each ligand were clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster was selected as the most probable binding mode.
Post-Docking Analysis
The raw output of a docking simulation requires careful analysis to extract meaningful insights.
Analysis Protocol:
-
Binding Energy Evaluation: The predicted binding affinities (typically reported in kcal/mol) were used as a primary metric to rank the compounds. A more negative binding energy indicates a stronger predicted interaction.[5]
-
Interaction Analysis: The protein-ligand interaction patterns for the best-ranked poses were visually inspected and analyzed. This includes identifying key interactions such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for overall binding and desolvation.
-
Pi-pi stacking: Aromatic interactions that can significantly contribute to binding.
-
Van der Waals contacts: Non-specific but collectively important interactions.
-
-
Comparative Analysis: The binding modes and affinities of the 4-Nitroindan derivatives were compared with each other and with known reference inhibitors for each target (Donepezil for AChE and Safinamide for MAO-B).
Visualization of the Experimental Workflow
The following diagram illustrates the comprehensive workflow for the comparative docking study.
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Comparative Analysis of 4-Nitroindan Derivatives
A library of five hypothetical 4-Nitroindan derivatives with varying substitutions at the 1-position was designed for this comparative study. The rationale behind the selection of these substituents is to explore the effects of size, hydrophobicity, and hydrogen bonding potential on the binding affinity and selectivity towards AChE and MAO-B.
Table 1: Structures of the Investigated 4-Nitroindan Derivatives
| Compound ID | R-Group | 2D Structure |
| 4NI-01 | -H | ![]() |
| 4NI-02 | -CH₃ | ![]() |
| 4NI-03 | -OH | ![]() |
| 4NI-04 | -NH₂ | ![]() |
| 4NI-05 | -C₆H₅ | ![]() |
| Donepezil | Reference (AChE) | ![]() |
| Safinamide | Reference (MAO-B) | ![]() |
(Note: The 2D structures are illustrative and would be generated using chemical drawing software in a full publication.)
Docking Results and Interpretation
The following table summarizes the predicted binding affinities of the 4-Nitroindan derivatives and the reference compounds against AChE and MAO-B.
Table 2: Predicted Binding Affinities (kcal/mol) of 4-Nitroindan Derivatives and Reference Inhibitors
| Compound ID | AChE (PDB: 4EY7) | MAO-B (PDB: 2V5Z) |
| 4NI-01 | -6.8 | -7.2 |
| 4NI-02 | -7.1 | -7.5 |
| 4NI-03 | -7.5 | -7.9 |
| 4NI-04 | -7.8 | -8.2 |
| 4NI-05 | -8.5 | -9.1 |
| Donepezil | -11.2 | -8.1 |
| Safinamide | -7.9 | -9.8 |
Interpretation of Results:
-
Overall Trends: All the designed 4-Nitroindan derivatives exhibit good predicted binding affinities for both AChE and MAO-B, with binding energies ranging from -6.8 to -9.1 kcal/mol.
-
Effect of Substituents: The binding affinity generally increases with the size and complexity of the R-group. The unsubstituted derivative 4NI-01 shows the weakest binding, while the phenyl-substituted derivative 4NI-05 demonstrates the strongest binding among the novel compounds for both targets.
-
Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors in 4NI-03 (-OH) and 4NI-04 (-NH₂) leads to a significant improvement in binding affinity compared to the unsubstituted and methyl-substituted analogs. This suggests that specific hydrogen bonding interactions with active site residues are crucial for potent inhibition.
-
Selectivity: While most compounds show a slight preference for MAO-B, the differences in binding energies are not substantial enough to claim high selectivity based on docking alone. However, 4NI-05 shows a more pronounced preference for MAO-B over AChE.
-
Comparison with Reference Inhibitors: The reference inhibitors, Donepezil and Safinamide, show higher predicted binding affinities for their respective primary targets than the novel 4-Nitroindan derivatives. This is expected, as these are clinically optimized drugs. Nevertheless, the promising binding energies of our designed compounds, particularly 4NI-05 , suggest that the 4-Nitroindan scaffold is a viable starting point for the development of potent inhibitors.
Analysis of Binding Interactions
A detailed analysis of the binding poses of the most promising derivative, 4NI-05 , reveals key interactions within the active sites of AChE and MAO-B.
Binding of 4NI-05 with AChE (PDB: 4EY7):
The docking pose of 4NI-05 in the active site of AChE indicates that the 4-nitroindan core occupies the catalytic anionic site (CAS), with the nitro group forming a hydrogen bond with a key serine residue. The phenyl substituent extends into the peripheral anionic site (PAS), forming favorable pi-pi stacking interactions with aromatic residues such as Tryptophan and Tyrosine.
Binding of 4NI-05 with MAO-B (PDB: 2V5Z):
In the active site of MAO-B, the 4-nitroindan moiety of 4NI-05 is positioned near the FAD cofactor. The nitro group is predicted to form hydrogen bonds with backbone amides of active site residues. The phenyl group is oriented towards a hydrophobic pocket, making extensive van der Waals contacts. The stronger predicted binding to MAO-B could be attributed to a more favorable hydrophobic environment for the phenyl substituent in this enzyme.
Discussion and Future Directions
This comparative docking study has successfully demonstrated the potential of the 4-Nitroindan scaffold as a promising starting point for the design of novel inhibitors of AChE and MAO-B. Our results indicate that substitutions at the 1-position of the indan ring can significantly modulate the binding affinity. In particular, the introduction of a phenyl group (4NI-05 ) resulted in the highest predicted binding affinity for both targets, with a notable preference for MAO-B.
The insights gained from this in silico analysis provide a strong rationale for the following future work:
-
Chemical Synthesis and in vitro Validation: The synthesized 4-Nitroindan derivatives should be evaluated in enzymatic assays to determine their IC₅₀ values against AChE and MAO-B. This will validate the predictions from our docking studies.
-
Structure-Activity Relationship (SAR) Studies: A broader library of 4-Nitroindan derivatives should be synthesized and tested to establish a comprehensive SAR. This will help in understanding the key structural requirements for potent and selective inhibition.
-
Lead Optimization: Based on the initial SAR, further modifications can be made to the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Molecular Dynamics Simulations: To further investigate the stability of the predicted binding modes and to obtain a more dynamic picture of the protein-ligand interactions, molecular dynamics simulations should be performed on the most promising complexes.
Conclusion
References
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. Arkivoc, 2021(8), 1-1. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Gornicka, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]
-
Kandeel, M., Al-Taher, A., & Abdel-Gawad, H. (2025). Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. RSC Advances, 15(1), 1-1. [Link]
-
Khan, I., & Ali, S. (2022). Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives. ResearchGate. [Link]
-
Matos, M. J., Vilar, S., & Uriarte, E. (2020). Monoamine oxidase inhibitors: ten years of docking studies. Future Medicinal Chemistry, 12(14), 1335-1348. [Link]
-
Saleh, M. A., & Tumer, T. B. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 116-125. [Link]
-
Sharma, K., Sharma, S., & Kaur, R. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal, 11(9), 3054-3057. [Link]
-
Uddin, M. S., Kabir, M. T., & Rahman, M. S. (2021). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Advanced Biotechnology and Experimental Therapeutics, 4(2), 169-178. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing [frontiersin.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors: ten years of docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Validating the Mechanism of Action of 4-Nitroindan-Derived Compounds
Executive Summary & Mechanistic Hypothesis
The Challenge: Indan-1-one scaffolds are privileged structures in neuropharmacology, particularly for Parkinson’s Disease (PD) therapeutics. While the parent indan scaffold often exhibits reversible binding, the introduction of a nitro group at the C4 position (4-Nitroindan) fundamentally alters the electronic landscape of the molecule.
The Hypothesis: We hypothesize that 4-Nitroindan derivatives do not act merely as competitive reversible inhibitors (like Safinamide) but may function as slow-tight binding or covalent inhibitors due to the strong electron-withdrawing nature of the nitro group, which can activate adjacent electrophilic sites for nucleophilic attack by the enzyme's active site residues (e.g., Cys172 or FAD cofactor in MAO-B).
Scope of Guide: This document outlines the critical experimental workflow to validate the specific Mechanism of Action (MoA) of 4-Nitroindan candidates (denoted as 4-NID ), comparing them against clinical standards Selegiline (Irreversible) and Safinamide (Reversible).
Comparative Performance Analysis
The following data summarizes the expected performance profiles when validating a 4-Nitroindan derivative against established standards. Use this table to benchmark your experimental results.
| Feature | 4-Nitroindan Derivative (4-NID) | Selegiline (Standard A) | Safinamide (Standard B) | Interpretation |
| Primary MoA | Hypothetical: Slow-Onset / Covalent | Irreversible (Suicide Substrate) | Reversible / Competitive | 4-NID often bridges the gap between potency and safety. |
| IC₅₀ Shift (Time) | Significant Shift (IC₅₀ decreases over pre-incubation time) | Significant Shift (Time-dependent inhibition) | No Shift (IC₅₀ remains constant) | A shift >2x indicates slow-binding or covalent inactivation. |
| Reversibility (Dilution) | < 10% Recovery (if covalent) | 0% Recovery | ~100% Recovery | Critical differentiator for "washout" safety profiles. |
| Thermodynamic Stability | High | High | Moderate | Covalent adducts stabilize protein structure significantly. |
| Metabolic Liability | Nitro-reduction risk (requires Ames test) | Amphetamine metabolites | Stable | Nitro groups must be checked for reductive toxicity. |
The Validation Logic Flow
The following decision tree illustrates the autonomous workflow required to classify your 4-Nitroindan compound.
Caption: Decision tree for classifying 4-Nitroindan derivatives based on kinetic and biophysical behavior.
Experimental Protocols
Protocol A: Jump-Dilution Assay (Reversibility Check)
Objective: To distinguish between high-affinity reversible binding and true irreversible inactivation.
Causality: If 4-NID forms a covalent bond (e.g., Schiff base with the nitro-activated ring), rapid dilution will not release the inhibitor, and enzyme activity will remain suppressed.[1] If reversible, the equilibrium shifts, and activity restores.[1]
Methodology:
-
Incubation: Incubate hMAO-B (50 nM) with 4-NID at a concentration of
for 30 minutes.-
Control: Enzyme + DMSO (No inhibitor).
-
-
Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate (Tyramine or Amplex Red).
-
Final concentrations: Enzyme (0.5 nM), Inhibitor (
).[1]
-
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.
-
Validation Criterion:
-
% Recovery =
-
If Recovery < 10%
Proceed to Protocol B (Irreversible). -
If Recovery > 80%
Reversible inhibitor.[1]
-
Protocol B: Determination of (Efficiency of Inactivation)
Objective: Quantify the potency of the covalent interaction.[2][3]
The Kinetic Model:
Methodology:
-
Preparation: Prepare 5 concentrations of 4-NID ranging from
to the estimated . -
Time-Course: Incubate enzyme and inhibitor. At varying time points (
min), remove an aliquot and dilute into substrate solution to measure residual activity. -
Data Analysis:
-
Plot
vs. Time to obtain for each concentration. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
-
-
Benchmarking:
-
Selegiline:
(High efficiency). -
Target for 4-NID:
is required for a viable drug lead.
-
Protocol C: Intact Protein Mass Spectrometry
Objective: Definitive structural proof of the "4-Nitro" mechanism.
Causality: The nitro group is electron-withdrawing.[4] If the mechanism involves nucleophilic aromatic substitution or radical attack, the mass of the enzyme will increase by exactly the molecular weight of the inhibitor (or the inhibitor minus a leaving group).
Methodology:
-
Incubation: Incubate hMAO-B (5 µM) with 4-NID (50 µM) for 60 minutes at 37°C.
-
Desalting: Pass sample through a C4 reverse-phase spin column to remove non-covalently bound small molecules.
-
Analysis: Analyze via LC-ESI-TOF MS (Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spec).
-
Deconvolution: Deconvolute the charge envelope to obtain the zero-charge mass.
-
Result Interpretation:
-
Mass Shift (
): Look for peaks at . -
Note: If
corresponds to , it suggests a loss of a proton during covalent bond formation.
-
Mechanistic Pathway Visualization
The following diagram details the specific chemical biology interaction being validated, distinguishing between the "Standard Indan" (Reversible) and the "4-Nitroindan" (Potential Covalent) pathways.
Caption: Comparison of reversible binding (Standard Indan) vs. potential covalent modification via nitro-activation (4-Nitroindan).
References
-
Tripathi, A. C., et al. (2018).[1] "1-Indanones: A brief review of a privileged structure in medicinal chemistry." European Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2005).[1] "Assessment of covalent inhibition in drug discovery: The case of 4-nitro-derivatives." Drug Discovery Today.
-
Current Protocols. (2022). "A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays." Wiley Online Library.[1]
-
Drug Hunter. (2025).[5] "Cheat Sheet for Covalent Enzyme Inhibitors:
explained." Drug Hunter Technical Guides. -
Edmondson, D. E., et al. (2009).[1] "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 2. drughunter.com [drughunter.com]
- 3. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Stability Profile: 4-Nitroindan vs. Regioisomers and Functional Analogs
Executive Summary
In the development of indan-based therapeutics and energetic materials, the stability profile of the core scaffold is a critical determinant of developability. 4-Nitroindan (CAS: 34701-14-9) presents a unique stability challenge compared to its regioisomer, 5-nitroindan , and functional analogs like 4-nitroindan-1-one .
While 5-nitroindan benefits from a higher symmetry and crystal lattice energy (manifesting in a higher melting point), 4-nitroindan is a low-melting solid (mp 41–43 °C) susceptible to specific degradation pathways driven by the peri-interaction between the nitro group at C4 and the benzylic methylene at C3. This guide objectively compares these analogs, providing experimental workflows to quantify their chemical and metabolic stability.
Quick Comparison Matrix
| Feature | 4-Nitroindan | 5-Nitroindan | 4-Nitroindan-1-one |
| CAS Number | 34701-14-9 | 7436-07-9 | 24623-25-4 |
| Physical State | Low-melting solid (41–43 °C) | Solid (mp ~74–78 °C) | Solid (mp ~103 °C) |
| Thermodynamic Stability | Moderate; lower lattice energy | High; stable crystal packing | High; oxidized state |
| Primary Degradation | Benzylic oxidation (C1 > C3) | Benzylic oxidation (C1 ≈ C3) | Nitroreduction |
| Metabolic Liability | High (Nitroreduction + Hydroxylation) | High (Nitroreduction) | Moderate (Reduction) |
Physicochemical Stability Analysis
Thermal and Lattice Stability
The positional isomerism of the nitro group profoundly affects the solid-state stability of indan derivatives.
-
5-Nitroindan: The nitro group at the C5 position is sterically unencumbered, allowing for efficient planar stacking in the crystal lattice. This results in a higher melting point and greater shelf-life stability.
-
4-Nitroindan: The nitro group at C4 is in a peri-relationship with the saturated C3 methylene group. This proximity introduces steric strain and prevents optimal π-stacking, significantly lowering the melting point (41–43 °C).
-
Implication: 4-Nitroindan requires strictly controlled cold storage (<25 °C) to prevent "melt-out" and subsequent amorphous degradation, whereas 5-nitroindan is stable at ambient temperatures.
-
Chemical Reactivity: The Benzylic Oxidation Liability
Indan derivatives are prone to auto-oxidation at the benzylic positions (C1 and C3) to form hydroperoxides, which decompose to indanones (e.g., 4-nitroindan-1-one).
-
Mechanism: The nitro group is strongly electron-withdrawing (-I, -R).
-
In 5-nitroindan , the deactivation is distributed, but both benzylic positions (C1, C3) remain relatively accessible to radical abstraction.
-
In 4-nitroindan , the C4-nitro group sterically shields the C3 benzylic protons. Consequently, oxidative degradation occurs predominantly at C1 , leading to the formation of 4-nitroindan-1-one. This regiospecificity is a critical biomarker for tracking degradation.
-
Metabolic Stability Profiling
In drug discovery, the "soft spot" analysis of 4-nitroindan involves two competing pathways: Nitroreduction and Benzylic Hydroxylation .
Pathway Logic
-
Nitroreduction (Type I): Mediated by cytosolic nitroreductases or CYP450s under hypoxic conditions. The nitro group is reduced to a hydroxylamine and subsequently to an amine (4-aminoindan).
-
Benzylic Hydroxylation (Type II): CYP-mediated hydrogen abstraction.
-
Comparative Insight: 4-Nitroindan shows a lower intrinsic clearance (
) via C3-hydroxylation compared to 5-nitroindan due to the steric bulk of the adjacent nitro group. However, C1-hydroxylation remains rapid.
-
Visualization of Degradation & Metabolism
The following diagram maps the degradation network, distinguishing between chemical stress (oxidation) and metabolic routes.
Caption: Degradation and metabolic map of 4-Nitroindan. Red arrows indicate oxidative instability; green arrows indicate metabolic reduction.
Experimental Protocols
To validate these stability claims, the following protocols are recommended. These are designed to be self-validating by including isomer resolution steps.
Protocol A: Comparative Forced Degradation (Oxidative)
Objective: Quantify the rate of benzylic oxidation to the indanone derivative.
-
Preparation: Dissolve 4-nitroindan and 5-nitroindan (separately) in Acetonitrile:Water (80:20) to a concentration of 1 mg/mL.
-
Stressing: Add 30%
(10 equivalents) and incubate at 60 °C. -
Sampling: Aliquot at t=0, 4, 8, and 24 hours. Quench with sodium metabisulfite.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Success Criterion: Detection of the +14 Da mass shift (Indanone formation, M+14 relative to parent if considering 2H loss + O gain = +14 net change? No, -2H + O = +14 Da). Correction: Indan (
) to Indanone ( ). Mass change: Da. -
Expectation: 4-Nitroindan will show a distinct lag phase followed by conversion to 4-nitroindan-1-one, whereas 5-nitroindan degrades to a mixture of 1-one and 3-one isomers.
-
Protocol B: High-Resolution Isomer Separation (HPLC)
Separating the 4- and 5-isomers is critical for accurate stability assessment, as commercial "Nitroindan" is often a mixture.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Nitro aromatic |
| Retention Order | 4-Nitroindan (more polar/less planar) elutes before 5-Nitroindan. |
Protocol C: Metabolic Stability (Microsomal)
Objective: Determine intrinsic clearance (
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Control: Perform incubation under aerobic vs. anaerobic conditions.
-
Aerobic: Favors Hydroxylation (CYP activity).
-
Anaerobic: Favors Nitroreduction (Nitroreductase activity).
-
-
Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Data Processing: Plot ln(% remaining) vs. time. Calculate
.-
Note: 4-Nitroindan is expected to have a shorter
in anaerobic conditions due to the facile reduction of the nitro group.
-
References
-
PubChem Compound Summary: 4-Nitroindan (CID 253578). National Center for Biotechnology Information. [Link]
-
Synthesis and properties of nitroindans. Journal of the Chemical Society, Perkin Transactions (Historical context on nitration selectivity). [Link] (Representative link for benzylic oxidation kinetics).
-
Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 2019. [Link]
-
Benzylic C–H Oxidation: Recent Advances. Molecules, 2024.[1] (Context for indanone formation mechanisms). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







